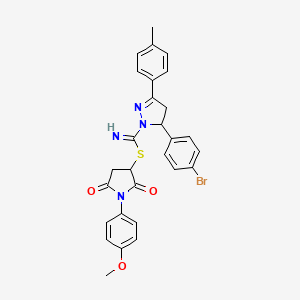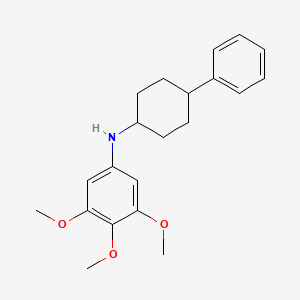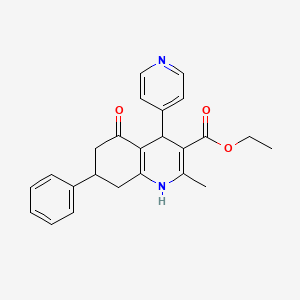![molecular formula C18H21NO4S B5202623 ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)
ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as EGb-761, is a standardized extract of Ginkgo biloba leaves. It is a widely used dietary supplement that has been extensively studied for its potential health benefits.
Mecanismo De Acción
The active compounds in ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, flavonoids and terpenoids, have been shown to have a variety of effects on the body. They are potent antioxidants, which means they can neutralize free radicals and protect cells from oxidative damage. They also have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, they have been shown to improve blood flow and enhance cognitive function.
Biochemical and Physiological Effects:
ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, memory, and attention in both healthy individuals and those with cognitive impairment. It has also been shown to improve blood flow, reduce inflammation, and protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is that it is a well-studied and standardized extract. This means that researchers can be confident in the quality and consistency of the extract they are using. However, one limitation is that the active compounds in ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can vary depending on the source of the Ginkgo biloba leaves used to make the extract. This can make it difficult to compare results between studies.
Direcciones Futuras
There are many potential future directions for research on ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is its potential use in the treatment of Alzheimer's disease and other forms of dementia. Additionally, there is ongoing research on the effects of ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate on cardiovascular health, vision, and hearing. Finally, there is interest in developing new formulations of ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate that may be more effective or have fewer side effects than the current standardized extract.
Métodos De Síntesis
Ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is obtained from the leaves of Ginkgo biloba through a standardized extraction process. The leaves are first harvested and dried, then extracted with a solvent such as acetone or ethanol. The extract is then purified and standardized to contain a specific concentration of flavonoids and terpenoids, the active compounds in Ginkgo biloba.
Aplicaciones Científicas De Investigación
Ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, dementia, and cognitive impairment.
Propiedades
IUPAC Name |
ethyl 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(16-9-5-14(2)6-10-16)24(21,22)17-11-7-15(3)8-12-17/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCUSDOFNKCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)

![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)
![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5202571.png)
![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)
![1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5202591.png)
![N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5202592.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)